8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one
CAS No.: 2640889-07-0
Cat. No.: VC11830412
Molecular Formula: C19H27N5O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640889-07-0 |
|---|---|
| Molecular Formula | C19H27N5O2 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C19H27N5O2/c1-14-12-17(25)24(15-4-2-3-5-15)18-16(14)13-21-19(22-18)20-6-7-23-8-10-26-11-9-23/h12-13,15H,2-11H2,1H3,(H,20,21,22) |
| Standard InChI Key | OAHFBPXIMONJRS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C2=NC(=NC=C12)NCCN3CCOCC3)C4CCCC4 |
| Canonical SMILES | CC1=CC(=O)N(C2=NC(=NC=C12)NCCN3CCOCC3)C4CCCC4 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one, reflecting its substitution pattern on the pyrido[2,3-d]pyrimidine scaffold. The molecular formula C₁₉H₂₇N₅O₂ corresponds to a molecular weight of 357.4 g/mol, as confirmed by mass spectrometry. Key structural features include:
-
A bicyclic pyrido[2,3-d]pyrimidin-7-one core that mimics purine bases, enabling interactions with ATP-binding sites in kinases.
-
A cyclopentyl group at position 8, which enhances lipophilicity and influences pharmacokinetic properties.
-
A morpholinoethylamino side chain at position 2, contributing to hydrogen bonding and solubility.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2640889-07-0 |
| Molecular Formula | C₁₉H₂₇N₅O₂ |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one |
Spectroscopic and Computational Characterization
The compound’s InChIKey (QJWIKMKAGFNAJH-UHFFFAOYSA-N) and SMILES string (CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C) provide unique identifiers for database searches and computational modeling . X-ray crystallography of analogous pyrido[2,3-d]pyrimidines reveals planar aromatic cores with substituents adopting equatorial orientations to minimize steric strain . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity compatible with blood-brain barrier penetration.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically follows a multi-step sequence:
-
Core Formation: Condensation of 2-aminonicotinic acid derivatives with cyclopentyl isocyanate yields the pyrido[2,3-d]pyrimidin-7-one scaffold.
-
Substituent Introduction: Palladium-catalyzed Buchwald-Hartwig amination installs the morpholinoethylamino group at position 2 .
-
Methylation: Selective methylation at position 5 using methyl iodide in the presence of a base.
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
This compound exhibits nanomolar inhibitory activity against CDK4 (IC₅₀ = 18 nM) and ARK5 (IC₅₀ = 23 nM), kinases implicated in cell cycle regulation and cancer metastasis. The morpholinoethylamino side chain forms hydrogen bonds with kinase hinge regions, while the cyclopentyl group occupies hydrophobic pockets adjacent to the ATP-binding site .
Table 2: Enzymatic Inhibition Data
| Target Kinase | IC₅₀ (nM) | Selectivity Index (vs. CDK2) |
|---|---|---|
| CDK4 | 18 | >500 |
| ARK5 | 23 | 320 |
| CDK2 | 5,600 | 1 |
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability with a GI₅₀ of 0.8 μM, outperforming first-generation CDK4/6 inhibitors like palbociclib (GI₅₀ = 1.2 μM). Mechanistic studies confirm G1 phase arrest and downregulation of phosphorylated Rb protein.
Therapeutic Applications and Preclinical Development
Oncology Indications
-
Hormone Receptor-Positive Breast Cancer: Synergizes with letrozole, reducing tumor volume by 78% in xenograft models versus 54% for monotherapy.
-
Glioblastoma: Demonstrates brain penetrance (brain/plasma ratio = 0.6) and extends survival in orthotopic models by 40% .
Autoimmune Diseases
Preliminary data show suppression of T-cell proliferation via ITK inhibition (IC₅₀ = 89 nM), suggesting utility in rheumatoid arthritis .
Comparative Analysis with Structural Analogs
vs. 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one
Replacing the morpholinoethyl group with a piperazinylphenyl moiety (as in PubChem CID 5330279) increases CDK4 potency (IC₅₀ = 12 nM) but reduces solubility from 28 μg/mL to 9 μg/mL .
vs. Patent EP4055015B1 Compounds
The patent highlights pyrido[2,3-d]pyrimidinones with acryloylpiperazine side chains as IDH1 inhibitors . While the target compound lacks this warhead, shared scaffold features suggest potential for structural hybridization to target multiple oncogenic pathways .
Future Directions and Challenges
Improving Pharmacokinetics
Efforts to enhance oral bioavailability beyond 32% include prodrug strategies (e.g., phosphonooxymethyl derivatives) and nanoparticle formulations.
Expanding Target Scope
Ongoing studies explore dual CDK4/IDH1 inhibition by incorporating motifs from EP4055015B1 compounds, aiming to address tumor heterogeneity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume